BenchChemオンラインストアへようこそ!

SB 258719 hydrochloride

GPCR constitutive activity inverse agonism 5-HT7 pharmacology

Procure SB 258719 hydrochloride as a neutral antagonist reference standard. Unlike SB-269970, it lacks inverse agonist activity, preserving basal 5-HT7 signaling in cAMP assays. Validated via Schild analysis (pA₂=7.2) in recombinant systems and native tissue (guinea-pig hippocampus pKB=7.2). Demonstrates CNS penetration, reversing 5-CT-induced hypothermia in vivo. Select this compound for unambiguous interrogation of 5-HT7 constitutive activity or competitive antagonism.

Molecular Formula C18H31ClN2O2S
Molecular Weight 375.0 g/mol
CAS No. 1217674-10-6
Cat. No. B560243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 258719 hydrochloride
CAS1217674-10-6
Synonyms3-Methyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]-N-methylbenzenesulfonamide hydrochloride
Molecular FormulaC18H31ClN2O2S
Molecular Weight375.0 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl
InChIInChI=1S/C18H30N2O2S.ClH/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18;/h5-7,14-15,17H,8-13H2,1-4H3;1H/t17-;/m1./s1
InChIKeyUIZKHTBWJSUGOV-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB 258719 Hydrochloride (CAS 1217674-10-6) – 5‑HT7 Selective Antagonist for Neuroscience and Cancer Research Procurement


SB 258719 hydrochloride (CAS 1217674-10-6), chemically designated as N,3‑dimethyl‑N‑[(2R)‑4‑(4‑methylpiperidin‑1‑yl)butan‑2‑yl]benzenesulfonamide hydrochloride, is a small‑molecule ligand that acts as a selective antagonist at the 5‑hydroxytryptamine 7 (5‑HT7) receptor, a Gs‑coupled GPCR implicated in circadian rhythm, mood regulation, nociception, and certain tumorigenic pathways. The compound was originally developed and characterized as the first selective 5‑HT7 receptor antagonist [REFS‑1]. It is supplied as a hydrochloride salt, typically ≥98% purity by HPLC, with a molecular weight of 374.97 g/mol [REFS‑2]. Procurement of this compound is relevant for research groups requiring a well‑validated, reference‑standard 5‑HT7 antagonist with a clearly defined selectivity window and functional profile.

Why Generic 5‑HT7 Antagonist Substitution Risks Experimental Confounds – SB 258719 Hydrochloride (CAS 1217674‑10‑6) Differentiation


5‑HT7 antagonists are not functionally interchangeable. While multiple compounds from the SB series (e.g., SB‑269970, SB‑258741) and other chemotypes share 5‑HT7 binding, they exhibit markedly divergent inverse agonist efficacies at constitutively active human recombinant 5‑HT7(a) receptors, ranging from neutral antagonism (no inverse agonist activity) to quasi‑full inverse agonism [REFS‑1]. Substituting a neutral antagonist with a compound that displays partial or full inverse agonist activity fundamentally alters the observed basal signaling state of the receptor system, introducing a significant experimental confound in studies of constitutive receptor activity or tissue‑specific functional responses. Procurement decisions must therefore be based on the precise functional signature of the antagonist rather than target class alone.

SB 258719 Hydrochloride (CAS 1217674‑10‑6) Quantitative Comparative Evidence: Binding, Functional Selectivity, and In Vivo Pharmacology


Neutral Antagonist Functional Signature: Differential Inverse Agonist Efficacies at Human Recombinant 5‑HT7 Receptors

In a direct head‑to‑head comparison measuring cAMP accumulation in CHO cells expressing human recombinant 5‑HT7(a) receptors, SB‑258719 exhibited no inverse agonist activity (i.e., behaved as a neutral antagonist), whereas SB‑258741 displayed partial inverse agonism and SB‑269970 exhibited quasi‑full inverse agonism relative to the reference full inverse agonist methiothepin [REFS‑1]. This functional divergence among chemically related 5‑HT7 antagonists is critical: compounds with inverse agonist activity suppress basal receptor signaling, while neutral antagonists like SB‑258719 do not alter constitutive activity.

GPCR constitutive activity inverse agonism 5-HT7 pharmacology

Receptor Binding Affinity: 5‑HT7 pKi Comparison with SB‑269970

In comparative radioligand binding studies at human cloned 5‑HT7 receptors, SB‑258719 displayed a pKi of 7.5 (Ki ≈ 31.6 nM), while the structurally distinct 5‑HT7 antagonist SB‑269970 exhibited substantially higher affinity with a pKi of 8.9 [REFS‑1][REFS‑2]. SB‑258719 also demonstrates >100‑fold selectivity for 5‑HT7 over a panel of other 5‑HT receptor subtypes including 5‑HT1A, 5‑HT1B, 5‑HT1D, 5‑HT1F, 5‑HT2A, and 5‑HT2B [REFS‑3].

5-HT7 receptor radioligand binding structure-activity relationship

Functional Antagonism in Adenylyl Cyclase Assays: pA₂ and Competitive Antagonism Validation

In functional assays using HEK293 cell membranes expressing human recombinant h5‑HT7(a) receptor, SB‑258719 antagonized 5‑CT‑stimulated adenylyl cyclase activity in a surmountable manner. Schild analysis yielded a pA₂ of 7.2 ± 0.2 with a slope not significantly different from unity, consistent with competitive antagonism [REFS‑1]. This functional pA₂ value aligns closely with its binding pKi (7.5), confirming that SB‑258719 acts as a reversible competitive antagonist without functional reserve artifacts in this system.

functional antagonism Schild analysis cAMP signaling

Cross‑Species Translational Consistency: Guinea‑Pig Hippocampal Functional Antagonism

In native guinea‑pig hippocampal membranes, where 5‑HT7 receptors are endogenously expressed and functionally coupled to adenylyl cyclase, SB‑258719 (5 μM) surmountably antagonized 5‑CT‑stimulated adenylyl cyclase activity with a pKB of 7.2 ± 0.1 [REFS‑1]. This native tissue pKB matches the recombinant human receptor pA₂ (7.2) and binding pKi (7.5), demonstrating robust translational consistency across expression systems and species.

native tissue pharmacology adenylyl cyclase guinea-pig hippocampus

In Vivo Target Engagement: Reversal of 5‑CT‑Induced Hypothermia in Mice

In mice, intraperitoneal administration of SB‑258719 at doses of 5–20 mg/kg reversed the hypothermic effect elicited by the 5‑HT7/5‑HT1 agonist 5‑CT [REFS‑1]. This in vivo response is consistent with central 5‑HT7 receptor antagonism and provides functional evidence of blood‑brain barrier penetration and target engagement. No quantitative comparator data from the same study are available for other selective 5‑HT7 antagonists in this specific assay.

in vivo pharmacology hypothermia model 5-HT7 target engagement

Stereochemical Specificity: (R)‑Enantiomer Required for 5‑HT7 Antagonist Activity

The (R)‑enantiomer of the benzenesulfonamide scaffold (i.e., SB‑258719) possesses high 5‑HT7 receptor affinity (pKi 7.5), whereas the corresponding (S)‑enantiomer (CAS 1217675‑15‑6) is significantly less potent as a 5‑HT7 antagonist [REFS‑1][REFS‑2]. This stereochemical requirement is evident in the IUPAC name specifying the (2R) configuration and in the SMILES notation with @chirality [REFS‑3].

chiral pharmacology stereoselectivity enantiomeric purity

Recommended Scientific and Industrial Applications for SB 258719 Hydrochloride (CAS 1217674‑10‑6) Based on Quantitative Evidence


Studies of Constitutive 5‑HT7 Receptor Activity and Inverse Agonist Profiling

SB‑258719 is uniquely suited as a neutral antagonist control in experiments requiring a 5‑HT7 ligand that does not suppress basal receptor signaling. As demonstrated in direct comparative cAMP assays, SB‑258719 lacks inverse agonist activity, whereas SB‑258741 and SB‑269970 exhibit partial and quasi‑full inverse agonism, respectively [REFS‑1]. Researchers investigating constitutive 5‑HT7 receptor activity or screening compounds for inverse agonist properties should select SB‑258719 as the appropriate silent antagonist reference.

Competitive Antagonism Studies Requiring Reversible, Surmountable 5‑HT7 Blockade

For functional pharmacology experiments where reversible competitive antagonism is desired, SB‑258719 has been rigorously validated via Schild analysis, yielding a pA₂ of 7.2 and a Schild slope not significantly different from unity at human recombinant h5‑HT7(a) receptors [REFS‑1]. This establishes SB‑258719 as a reliable tool for determining agonist potency ratios and receptor reserve, without the complications of insurmountable antagonism observed with certain other 5‑HT7 ligands.

Ex Vivo and Native Tissue Pharmacology of Central 5‑HT7 Receptors

SB‑258719 has been successfully employed in guinea‑pig hippocampal membrane preparations, where it surmountably antagonized 5‑CT‑stimulated adenylyl cyclase activity with a pKB of 7.2, consistent with its recombinant receptor profile [REFS‑1]. Researchers performing native tissue electrophysiology, neurotransmitter release assays, or ex vivo functional studies in brain slice preparations can confidently procure SB‑258719 given its validated activity in native neuronal tissue.

In Vivo Behavioral Pharmacology and CNS Target Engagement Studies

SB‑258719 (5–20 mg/kg, i.p.) reverses 5‑CT‑induced hypothermia in mice, confirming central nervous system penetration and functional antagonism of 5‑HT7 receptors in vivo [REFS‑1]. This compound is therefore appropriate for in vivo studies of 5‑HT7‑mediated behaviors, including circadian rhythm modulation, nociception (mechanical hypersensitivity), and affective behaviors, where selective receptor blockade is required.

Oncology Research: 5‑HT7‑Mediated Wnt/β‑Catenin Signaling in Hepatocellular Carcinoma

SB‑258719 attenuates 5‑HT‑induced increases in Wnt/β‑catenin activity in hepatocellular carcinoma (HCC) cell lines (HuH‑7, HepG2) and patient‑derived primary tumor tissues, and reduces tumor growth in vivo [REFS‑1]. Procurement of SB‑258719 enables investigation of the serotonergic axis in tumor biology, specifically the 5‑HT7–Wnt/β‑catenin pathway implicated in hepatocarcinogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 258719 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.